Vinyl oleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

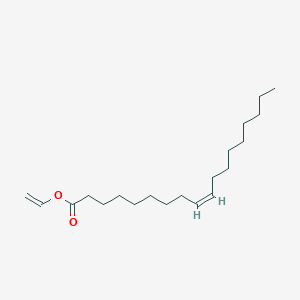

Structure

2D Structure

Properties

IUPAC Name |

ethenyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4,11-12H,2-3,5-10,13-19H2,1H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUZTLKYAOOFDX-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3896-58-0 | |

| Record name | NSC11040 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Vinyl Oleate

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a vinyl ester derived from oleic acid. This compound serves as a valuable co-monomer and plasticizer in polymer chemistry and is explored for its applications in various fields, including adhesives, coatings, and as a potential fat substitute.[1] Its unique structure, featuring a reactive vinyl group and a long unsaturated fatty acid chain, allows for polymerization and cross-linking, making it a versatile building block in materials science and of interest in drug development.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical and enzymatic pathways. The most common methods include transition-metal-catalyzed transvinylation, acid-catalyzed esterification, and lipase-mediated enzymatic synthesis.

Transvinylation

Transvinylation is the most widely reported method for synthesizing this compound.[1] It involves the transfer of a vinyl group from a vinyl ester, typically vinyl acetate, to oleic acid. This reaction is generally catalyzed by transition metal complexes.

A. Ruthenium-Catalyzed Transvinylation

Ruthenium-based catalysts, particularly the Grubbs second-generation catalyst, have shown high efficiency and selectivity under mild reaction conditions.[1]

Experimental Protocol: Grubbs Catalyst-Mediated Transvinylation [1]

-

Materials: Oleic acid, vinyl acetate, Grubbs second-generation catalyst, anhydrous toluene, argon gas.

-

Setup: A reaction flask equipped with a reflux condenser and a magnetic stirrer is charged with oleic acid and an excess of vinyl acetate in anhydrous toluene.

-

Inert Atmosphere: The system is flushed with argon to establish an inert atmosphere, crucial for protecting the moisture-sensitive catalyst.

-

Catalyst Addition: A catalytic amount of Grubbs second-generation catalyst (e.g., 5 mol%) is added to the mixture.

-

Reaction: The mixture is heated to 80°C with continuous stirring. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the solvent and excess vinyl acetate are removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.

B. Palladium-Catalyzed Transvinylation

Palladium complexes are also effective catalysts for transvinylation reactions.[2] These methods provide an alternative to other transition metals and can offer different selectivities and functional group tolerances.

Experimental Protocol: Palladium-Catalyzed Transvinylation

-

Materials: Oleic acid, vinyl acetate, Palladium(II) acetate, a suitable ligand (e.g., 1,10-phenanthroline), and a sulfonic acid promoter.[2]

-

Catalyst Preparation: The palladium acetate complex is prepared by dissolving Palladium(II) acetate and the chosen ligand in the reaction solvent.

-

Reaction Mixture: Oleic acid and a molar excess of vinyl acetate are added to the reaction vessel.

-

Reaction Initiation: The palladium catalyst solution and a sulfonic acid promoter are added to the mixture.

-

Conditions: The reaction is heated (e.g., to 60°C) and stirred until the reaction reaches completion.[2]

-

Purification: The catalyst is removed, and the product is purified by vacuum distillation or chromatography to separate this compound from byproducts and unreacted starting materials.

C. Mercury-Catalyzed Transvinylation

Historically, mercury salts like mercuric acetate, often with a strong acid co-catalyst such as sulfuric acid or perchloric acid, were used for transvinylation.[1][3][4] However, due to the high toxicity of mercury compounds, this method has been largely superseded by less hazardous alternatives.[5]

Experimental Protocol: Mercury-Catalyzed Transvinylation [3]

-

Materials: Oleic acid, vinyl acetate, mercuric acetate, 100% sulfuric acid, sodium acetate trihydrate.

-

Safety: All operations should be conducted in a well-ventilated fume hood under a nitrogen atmosphere to minimize polymerization and exposure to toxic mercury salts.[3]

-

Reaction Setup: A mixture of oleic acid and freshly distilled vinyl acetate (e.g., 6:1 molar ratio of vinyl acetate to oleic acid) is prepared in a reaction flask.

-

Catalyst Addition: Mercuric acetate is added, and the mixture is shaken for approximately 30 minutes. Subsequently, a catalytic amount of 100% sulfuric acid is added dropwise.

-

Reaction: The solution is heated under reflux for several hours (e.g., 3 hours).

-

Neutralization: After cooling, sodium acetate trihydrate is added to neutralize the sulfuric acid catalyst.

-

Purification: Excess vinyl acetate is removed by distillation. The remaining crude product is then purified by vacuum distillation.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Lipases are commonly used to catalyze the esterification of oleic acid with a vinyl donor under mild conditions, which is particularly beneficial for sensitive substrates.[6]

Experimental Protocol: Lipase-Catalyzed Synthesis

-

Materials: Oleic acid, a vinyl donor (e.g., vinyl acetate), immobilized lipase (e.g., Fermase CALB™ 10000 or Novozym 435), and a suitable solvent (or solvent-free system).[7][8]

-

Reaction Mixture: Oleic acid and the vinyl donor are mixed in a reaction vessel. For a solvent-free system, the reactants are mixed directly.

-

Enzyme Addition: The immobilized lipase is added to the mixture. The amount of enzyme is typically a small percentage of the total reactant weight (e.g., 1.8% w/w).[7]

-

Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 45-60°C) with agitation.[7][9] Process intensification can be achieved using ultrasound or microwave irradiation to reduce reaction times.[7][8][9]

-

Monitoring: The reaction is monitored by measuring the decrease in oleic acid concentration, for instance, through titration to determine the acid value.[10]

-

Product Recovery: Once equilibrium is reached, the immobilized enzyme is filtered off for reuse. The product, this compound, is then purified from the remaining reactants.

Workflow and Reaction Diagrams

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Diagram of the transvinylation reaction for this compound synthesis.

Characterization of this compound

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Standard analytical techniques include spectroscopy and chromatography.

Spectroscopic Methods

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule, confirming the formation of the ester. The key spectral feature is the appearance of a C-O-C stretching vibration, which is characteristic of the ester group.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR: Proton NMR confirms the presence of the vinyl group. The vinyl ester protons typically appear as distinct signals in the spectrum. For example, signals at chemical shifts of δH 4.7 ppm and 4.9 ppm are attributed to these protons.[10][11] Other signals correspond to the protons of the long oleic acid chain, including the characteristic signal for the double bond protons within the chain (δH 5.3-5.4 ppm).[10]

-

¹³C NMR: Carbon NMR provides detailed information about the carbon skeleton of the molecule, complementing the data from ¹H NMR for full structural confirmation.[12]

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the synthesized this compound and to identify any byproducts.[13] The gas chromatogram provides a retention time specific to this compound, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, confirming its identity and molecular weight.

Data Summary

Quantitative data regarding the properties, synthesis, and characterization of this compound are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | ethenyl (Z)-octadec-9-enoate | [14] |

| Molecular Formula | C₂₀H₃₆O₂ | [14] |

| Molecular Weight | 308.5 g/mol | [14] |

| CAS Number | 3896-58-0 | [14] |

Table 2: Comparison of Selected Synthesis Methods

| Method | Catalyst | Typical Conditions | Key Advantages | Reference |

| Ruthenium-Catalyzed Transvinylation | Grubbs 2nd Gen. | 80°C, Anhydrous Toluene, Ar | High efficiency, mild conditions | [1] |

| Mercury-Catalyzed Transvinylation | Hg(OAc)₂ / H₂SO₄ | Reflux in vinyl acetate | High conversion (historical method) | [3] |

| Enzymatic Synthesis | Immobilized Lipase | 45-60°C, Solvent-free | Green, high specificity, mild | [7][9] |

Table 3: Key Spectroscopic Data for Characterization

| Technique | Feature | Typical Value / Wavenumber | Reference |

| FTIR | C-O-C stretch | 1100-1200 cm⁻¹ | [10][11] |

| ¹H NMR | Vinyl ester protons | δH 4.7 ppm and 4.9 ppm | [10][11] |

| ¹H NMR | Olefinic protons (oleate chain) | δH 5.3-5.4 ppm | [10] |

Applications in Research and Drug Development

The unique properties of this compound make it a compound of interest for various applications.

-

Polymer Science: It is used as a co-monomer to modify the properties of polymers like polyvinyl acetate, enhancing flexibility and durability in materials used for adhesives and coatings.[1]

-

Food Science: Unsaturated fatty acid esters of polyvinyl alcohol, such as polythis compound, have been investigated as potential edible fat replacements in food compositions.[15]

-

Drug Delivery: The long alkyl chain of the oleate moiety imparts lipophilicity, a property that can be exploited in drug delivery systems. For instance, oleate esters can act as surfactants or permeability enhancers.[16] The use of related polyvinyl alcohol organogels for controlled drug release highlights the potential of such polymer systems in pharmaceutical formulations.[17]

References

- 1. This compound | 3896-58-0 | Benchchem [benchchem.com]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3560534A - Transvinylation using mercuric acetate/perchloric acid catalyst - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. ocl-journal.org [ocl-journal.org]

- 7. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Characterization of oleic acid and propranolol oleate mesomorphism using (13)C solid-state nuclear magnetic resonance spectroscopy (SSNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C20H36O2 | CID 5354454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. EP0383605A2 - Polythis compound as a fat replacement - Google Patents [patents.google.com]

- 16. Lactose oleate as new biocompatible surfactant for pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

vinyl oleate CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl oleate, a versatile vinyl ester derived from oleic acid. It covers its fundamental chemical properties, synthesis methodologies, and potential applications, with a focus on information relevant to research and development.

Core Chemical Information

This compound, with the CAS number 3896-58-0 , is the vinyl ester of oleic acid.[1][2][3] Its chemical formula is C20H36O2, and it has a molecular weight of 308.5 g/mol .[2][3][4] The IUPAC name for this compound is ethenyl (Z)-octadec-9-enoate.[4] Its structure features a vinyl group attached to the carboxyl group of oleic acid, an 18-carbon monounsaturated fatty acid.[1]

Molecular Structure

The chemical structure of this compound is:

CH₂=CH-O-CO-(CH₂)₇CH=CH(CH₂)₇CH₃[1]

This structure, with its long, unsaturated alkyl chain, imparts flexibility and a low melting point, making it a valuable component in the synthesis of various polymers.[2]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 3896-58-0 | [1][2][3][4] |

| Molecular Formula | C20H36O2 | [2][3][4] |

| Molecular Weight | 308.5 g/mol | [1][2][4] |

| Boiling Point | 393 °C at 760 mmHg | [2] |

| 173 °C | [3] | |

| Density | 0.879 g/cm³ | [2] |

| 0.8691 g/cm³ (at 30 °C) | [3] | |

| Flash Point | 141.5 °C | [2] |

| Refractive Index | 1.46 | [2] |

| Vapor Pressure | 2.21E-06 mmHg at 25°C | [2] |

| InChI Key | LPUZTLKYAOOFDX-QXMHVHEDSA-N | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the transesterification of oleic acid with vinyl acetate. Several catalytic systems can be employed for this reaction. Below is a detailed methodology adapted from established procedures for similar vinyl esters.

Synthesis of this compound via Acid-Catalyzed Transvinylation

This protocol is based on the well-established method for synthesizing vinyl esters from fatty acids using a mercury salt catalyst.

Materials:

-

Oleic acid

-

Vinyl acetate (freshly distilled)

-

Mercuric acetate (Hg(OAc)₂)

-

Sulfuric acid (100%, H₂SO₄)

-

Sodium acetate trihydrate (NaOAc·3H₂O)

-

Nitrogen gas supply

-

Round-bottomed three-necked flask

-

Reflux condenser

-

Thermometer

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 500-mL round-bottomed three-necked flask equipped with a thermometer, a reflux condenser, and a gas inlet tube, add oleic acid and an excess of freshly distilled vinyl acetate. A continuous stream of nitrogen should be passed through the apparatus to maintain an inert atmosphere.

-

Catalyst Addition: Dissolve the oleic acid in vinyl acetate by gentle warming. Add mercuric acetate (approximately 2% of the weight of the oleic acid) to the solution and shake the mixture for about 30 minutes.

-

Initiation of Reaction: Add 100% sulfuric acid dropwise (approximately 0.3-0.4% of the weight of the oleic acid).

-

Reflux: Heat the solution to reflux and maintain this temperature for 3 hours.

-

Neutralization: After the reflux period, add sodium acetate trihydrate to neutralize the sulfuric acid catalyst.

-

Purification:

-

Remove the excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches approximately 125°C.

-

Complete the distillation under reduced pressure (e.g., 10 mmHg or lower) to isolate the this compound.

-

-

Final Product: The resulting this compound should be a colorless liquid. It may contain trace amounts of mercury, which can be separated by decantation.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.

References

enzymatic synthesis of vinyl oleate using lipase

An In-depth Technical Guide to the Enzymatic Synthesis of Vinyl Oleate using Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of this compound, a valuable monomer and intermediate, offers a green and highly specific alternative to traditional chemical methods. This guide details the lipase-catalyzed transesterification of oleic acid with a vinyl acyl donor, typically vinyl acetate. The process leverages the catalytic prowess of lipases, particularly immobilized variants like Novozym® 435, to achieve high conversion rates under mild reaction conditions. Key aspects of the synthesis, including the reaction mechanism, optimization of critical parameters, detailed experimental protocols, and methods for product analysis, are comprehensively covered. This document serves as a technical resource for professionals seeking to implement or optimize the biocatalytic production of this compound.

Reaction Mechanism: The Ping-Pong Bi-Bi Pathway

The lipase-catalyzed synthesis of this compound via transesterification follows a Ping-Pong Bi-Bi mechanism. This two-step process involves the formation of a covalent acyl-enzyme intermediate. Lipases, which belong to the serine hydrolase superfamily, utilize a catalytic triad (typically Ser-His-Asp) in their active site to facilitate the reaction[1][2].

The mechanism proceeds as follows:

-

Acylation: The first substrate, the acyl donor (vinyl acetate), binds to the enzyme's active site. The serine residue performs a nucleophilic attack on the carbonyl carbon of the vinyl acetate, forming a tetrahedral intermediate. This intermediate then collapses, releasing the first product (acetaldehyde) and forming a stable acyl-enzyme complex[3][4].

-

Deacylation: The second substrate, the acyl acceptor (oleic acid), enters the active site. The hydroxyl group of oleic acid performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex, forming a second tetrahedral intermediate. This intermediate collapses, releasing the final product (this compound) and regenerating the free enzyme, ready for another catalytic cycle[4][5].

The use of vinyl esters as acyl donors makes the reaction effectively irreversible because the released enol (vinyl alcohol) tautomerizes to the stable acetaldehyde, preventing the reverse reaction[6].

Key Parameters for Reaction Optimization

The efficiency and yield of this compound synthesis are governed by several interconnected parameters. Optimization is crucial for developing a scalable and economical process.

-

Enzyme Selection : Immobilized lipases are preferred due to their enhanced stability, ease of recovery, and reusability[2]. Novozym® 435, an immobilized Candida antarctica lipase B (CALB), is widely cited for its high activity and stability in organic media for esterification and transesterification reactions[2][7][8]. Other lipases from sources like Pseudomonas, Aspergillus, and Rhizomucor have also been used effectively[6][9][10].

-

Acyl Donor & Substrate Molar Ratio : Vinyl acetate is a common and highly effective acyl donor[9]. An excess of one substrate is often used to shift the reaction equilibrium towards product formation. For transesterification, an excess of the acyl donor (vinyl acetate) is typical. However, a large excess can sometimes lead to enzyme inhibition[9]. Optimal molar ratios must be determined empirically but often range from 1:2 to 1:5 (oleic acid to vinyl acetate). In the synthesis of xylose oleate, a 1:5 molar ratio of xylose to oleic acid significantly favored the reaction, yielding 98% xylose conversion[7].

-

Temperature : Temperature influences reaction kinetics and enzyme stability. Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs, leading to a rapid loss of activity. For many immobilized lipases like Novozym® 435, the optimal temperature range is typically between 40°C and 70°C[11][12].

-

Reaction Medium (Solvent) : The choice of solvent is critical. Hydrophobic organic solvents with a high log P value (typically >3.5) are generally preferred as they do not strip the essential water layer from the enzyme's surface, thus maintaining its active conformation[6][12]. Solvents like hexane, heptane, and isooctane are commonly used and have been shown to result in high conversion yields[12]. Solvent-free systems are also an attractive option to increase reactant concentration and simplify downstream processing[13].

-

Water Activity (aw) : Lipases require a minimal amount of water to maintain their catalytically active conformation, but excess water can promote the competing hydrolysis reaction, reducing the ester yield[1][14][15]. Controlling water activity (aw), often at low levels (e.g., aw < 0.2), is crucial for maximizing synthesis[14]. This can be achieved by using anhydrous solvents or adding molecular sieves to the reaction mixture.

-

Agitation : Adequate mixing is necessary to overcome mass transfer limitations, especially in heterogeneous systems involving an immobilized enzyme. An optimal agitation speed ensures that substrates have sufficient access to the enzyme's active sites without causing mechanical damage to the immobilizing support[11].

Quantitative Data Summary

While specific data for this compound is limited, the following tables summarize typical results from the enzymatic synthesis of analogous oleate esters and other vinyl esters, demonstrating the impact of various reaction parameters.

Table 1: Effect of Reaction Parameters on Oleate Ester Synthesis

| Product | Enzyme | Temp. (°C) | Molar Ratio (Acid:Alcohol) | Solvent | Time (h) | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|---|

| Oleyl Oleate | Novozym® 435 | 53.9 | 1:1.2 | n-Hexane | 3.5 | 96.0% | [11] |

| Oleyl Oleate | Novozym® 435 | 40-50 | 1:2 | n-Hexane | < 1 | >95% | [12] |

| Xylose Oleate | Lipozyme® 435 | 70 | 1:5 | MEK | 24 | 98% (Xylose Conv.) | [7] |

| Ethyl Oleate | Immobilized CRL | 45 | 1:1 (initial) | Solvent-free | 2 | ~55% | |

Note: Data is compiled from multiple sources for illustrative purposes. CRL = Candida rugosa lipase; MEK = Methyl Ethyl Ketone.

Table 2: Influence of Solvent Polarity (log P) on Oleyl Oleate Synthesis

| Solvent | log P | Yield (%) |

|---|---|---|

| n-Hexadecane | 8.8 | 93.2 |

| Nonane | 5.1 | 92.1 |

| n-Hexane | 3.5 | 91.8 |

| Toluene | 2.5 | 80.1 |

| Acetone | -0.23 | 65.5 |

Data adapted from a study using Novozym® 435, demonstrating higher yields in nonpolar solvents[12].

Experimental Protocols

This section provides a generalized yet detailed methodology for the lab-scale synthesis and analysis of this compound.

General Experimental Workflow

Detailed Synthesis Protocol

-

Materials & Reagents :

-

Oleic Acid (≥99% purity)

-

Vinyl Acetate (≥99% purity, inhibitor-free)

-

Immobilized Lipase (e.g., Novozym® 435)

-

Anhydrous n-Hexane (or other suitable hydrophobic solvent)

-

Molecular Sieves (3 Å, activated)

-

Ethanol/Acetone mixture (1:1 v/v) for washing

-

0.1 M NaOH in ethanol for titration

-

Phenolphthalein indicator

-

-

Reaction Setup :

-

In a 100 mL screw-capped conical flask, dissolve a specific amount of oleic acid (e.g., 10 mmol, ~2.82 g) in 40 mL of anhydrous n-hexane.

-

Add the desired molar equivalent of vinyl acetate (e.g., 30 mmol for a 1:3 ratio, ~2.58 g).

-

Add 1 g of activated molecular sieves to adsorb any residual water.

-

Add the catalyst, immobilized lipase (e.g., 5% w/w based on total substrate weight).

-

Seal the flask tightly to prevent the evaporation of volatile components.

-

-

Reaction Conditions :

-

Place the flask in a temperature-controlled orbital shaker set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm)[11].

-

Allow the reaction to proceed for the intended duration (e.g., 1-24 hours).

-

-

Monitoring the Reaction :

-

Periodically withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

-

To determine the conversion, immediately quench the enzymatic reaction in the aliquot by adding an excess of an ethanol/acetone (1:1 v/v) mixture.

-

Titrate the sample against a standardized 0.1 M ethanolic NaOH solution using phenolphthalein as an indicator to determine the amount of unreacted oleic acid[11].

-

The conversion (%) is calculated as: [(Initial Acid Value - Final Acid Value) / Initial Acid Value] * 100.

-

-

Product Recovery and Purification :

-

Once the desired conversion is reached, terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

-

Remove the solvent and excess vinyl acetate from the filtrate using a rotary evaporator.

-

The resulting crude product can be further purified by silica gel column chromatography if necessary.

-

Product Analysis Protocol (GC-MS)

-

Sample Preparation :

-

Dilute a small amount of the final product in a suitable solvent (e.g., iso-octane or hexane).

-

For quantitative analysis, add a known concentration of an internal standard.

-

Derivatization is typically not required for vinyl esters, but if analyzing unreacted fatty acids, they can be converted to their methyl esters (FAMEs) or other volatile derivatives for better chromatographic performance[3][16].

-

-

GC-MS Parameters (Illustrative) :

-

GC Column : HP-5MS capillary column (or equivalent, e.g., 30 m x 0.25 mm x 0.25 µm)[17].

-

Injection : 1 µL, splitless mode.

-

Inlet Temperature : 280°C.

-

Oven Program : Start at 100°C, hold for 2 min, ramp at 15°C/min to 250°C, then ramp at 20°C/min to 320°C and hold for 10 min[17]. This program should be optimized for the specific separation.

-

Carrier Gas : Helium.

-

MS Detector : Operated in electron ionization (EI) mode.

-

Mass Range : Scan from m/z 40 to 600.

-

-

Data Analysis :

-

Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern that can be compared against libraries or predicted fragmentation.

-

Quantify the product by integrating the peak area relative to the internal standard.

-

Conclusion

The enzymatic synthesis of this compound is a highly promising and sustainable process. By understanding and applying the principles of the Ping-Pong Bi-Bi mechanism and carefully optimizing key reaction parameters such as enzyme choice, temperature, solvent, and water activity, researchers can achieve high yields and purity. The methodologies and data presented in this guide provide a solid foundation for professionals in research and drug development to successfully produce this compound and other valuable fatty acid esters using biocatalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. lipidmaps.org [lipidmaps.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipozyme 435-Mediated Synthesis of Xylose Oleate in Methyl Ethyl Ketone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ikm.org.my [ikm.org.my]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Water activity and substrate concentration effects on lipase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. blog.organomation.com [blog.organomation.com]

- 17. mdpi.com [mdpi.com]

The Polymerization of Vinyl Oleate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl oleate, a monomer derivable from renewable oleic acid, presents an intriguing prospect for the synthesis of bio-based polymers. However, a comprehensive review of the scientific literature reveals that the direct polymerization of this compound monomer is a largely unexplored area. The predominant method for producing polythis compound is not through the polymerization of the this compound monomer itself, but rather through the chemical modification of a pre-existing polymer, polyvinyl alcohol (PVA), by esterification with oleic acid or its derivatives. This guide provides a detailed overview of the available scientific information, focusing on the distinction between these two synthetic routes and summarizing the limited data on the copolymerization of related long-chain vinyl esters. Due to the scarcity of published research on the homopolymerization of this compound, this document will primarily address the synthesis of polythis compound via polymer modification and the behavior of similar monomers in copolymerization systems.

The Prevailing Synthesis Route: Esterification of Polyvinyl Alcohol

The most extensively documented method for synthesizing polythis compound is the esterification of polyvinyl alcohol. This process involves the reaction of the hydroxyl groups on the PVA backbone with oleic acid, oleic anhydride, or oleyl chloride.

Reaction Mechanism

The fundamental reaction is a classic acid-catalyzed esterification. A proton source, typically a strong acid like sulfuric acid, protonates the carbonyl oxygen of oleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of PVA. This is followed by the elimination of a water molecule to form the ester linkage.

Caption: Esterification of PVA with Oleic Acid.

Experimental Protocols

Materials:

-

Polyvinyl alcohol (low molecular weight)

-

Oleic acid (or oleic anhydride/oleyl chloride)

-

Sulfuric acid (catalyst)

-

Toluene (solvent)

Procedure (General):

-

Polyvinyl alcohol is dissolved in a suitable solvent, such as toluene, under heating and stirring.

-

Oleic acid and a catalytic amount of sulfuric acid are added to the reaction mixture.

-

The mixture is refluxed for a specified period (e.g., 2.5 to 7 hours) to drive the esterification reaction.

-

After cooling, the product is purified by washing with water to remove the catalyst and any unreacted oleic acid.

-

The final polythis compound product is isolated by evaporating the solvent.

Quantitative Data

Published studies on the esterification of PVA with oleic acid have reported high conversion rates, with some exceeding 97%. The degree of esterification can be controlled by adjusting the molar ratio of oleic acid to the hydroxyl groups on the PVA.

| Reactant Ratio (Oleic Acid:PVA-OH) | Reaction Time (hours) | Catalyst | Conversion (%) |

| 1:1 | 2.5 | H₂SO₄ | >90 |

| 2:1 | 2.5 | H₂SO₄ | >95 |

| Varied | 7 | None (with oleic anhydride) | Not specified |

Table 1: Summary of Reported Data for PVA Esterification.

Polymerization of this compound Monomer: A Research Gap

Direct polymerization of the this compound monomer is sparsely documented in the scientific literature. This is likely due to challenges associated with the polymerization of long-chain vinyl esters.

Potential Polymerization Mechanisms

In theory, this compound could undergo polymerization via free-radical, cationic, or enzymatic pathways, similar to other vinyl monomers.

This would involve the standard steps of initiation, propagation, and termination. However, the long, unsaturated alkyl chain of the oleate group introduces a high potential for chain transfer reactions. Hydrogen abstraction from the allylic positions of the oleate chain can terminate a growing polymer chain and initiate a new, less reactive radical, leading to low molecular weight polymers and reduced polymerization rates.

Caption: Potential Free-Radical Polymerization of this compound.

Cationic polymerization of vinyl ethers is a well-established field, but its application to vinyl esters, especially those with long alkyl chains, is not well-documented. The mechanism would involve the formation of a carbocationic active center that propagates by adding monomer units. Side reactions and control over the polymerization would be significant challenges.

Enzymatic polymerization, typically using lipases, is often employed for the synthesis of polyesters through ring-opening polymerization or polycondensation. While lipases can catalyze the synthesis of esters, their direct role in initiating the chain-growth polymerization of a vinyl monomer like this compound is not a common or well-understood process. It is more likely that enzymes could be used to synthesize the this compound monomer itself.

Copolymerization of Oleic Acid-Derived Vinyl Monomers

While data on the homopolymerization of this compound is scarce, some studies have investigated the free-radical copolymerization of vinyl monomers derived from oleic acid with more common monomers like styrene, methyl methacrylate, and vinyl acetate.

Reactivity Ratios

These studies indicate that the reactivity of oleic acid-derived vinyl monomers is generally lower than that of the comonomers. The reactivity ratios (r) for these systems typically show that the growing polymer chain, whether ending in a conventional monomer unit or a bio-based monomer unit, preferentially adds the conventional monomer. This suggests that obtaining copolymers with a high incorporation of the oleic acid-derived monomer can be challenging.

Properties of Copolymers

The incorporation of oleic acid-derived monomers into polymer chains generally leads to:

-

A decrease in the glass transition temperature (Tg), indicating increased flexibility.

-

A decrease in the average molecular weight, likely due to chain transfer reactions.

-

Increased hydrophobicity of the resulting copolymer.

Conclusions and Future Outlook

The synthesis of polythis compound is predominantly achieved through the esterification of polyvinyl alcohol, a well-understood polymer modification reaction. In contrast, the direct polymerization of the this compound monomer is a largely uncharted area of polymer science. The limited available data from copolymerization studies suggest that the long, unsaturated alkyl chain of the oleate moiety presents significant challenges, particularly through chain transfer reactions in free-radical systems.

For researchers and professionals in drug development and material science, this presents both a challenge and an opportunity. The development of controlled polymerization techniques for long-chain vinyl esters like this compound could unlock a new class of bio-based polymers with tunable properties for a variety of applications. Future research should focus on:

-

Developing synthetic protocols for the controlled free-radical polymerization of this compound, potentially using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) to mitigate chain transfer.

-

Investigating the feasibility of cationic and enzymatic polymerization routes for this compound.

-

Thoroughly characterizing the properties of homopolymers of this compound, should they be successfully synthesized.

Until such fundamental research is conducted and published, a detailed, data-rich technical guide on the mechanism of this compound polymerization remains an aspirational goal. The scientific community is encouraged to explore this promising, yet under-researched, monomer.

Vinyl Oleate in Polymer Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl oleate as a monomer in polymer synthesis. It covers the synthesis of the monomer, its polymerization through various mechanisms, copolymerization behavior, and potential applications, particularly in the field of drug development. This document aims to serve as a valuable resource for researchers and professionals working in polymer chemistry, materials science, and pharmaceutical sciences.

Introduction to this compound

This compound is a long-chain vinyl ester monomer derived from oleic acid, a monounsaturated omega-9 fatty acid abundant in natural sources like olive oil. Its structure, featuring a reactive vinyl group and a long hydrophobic alkyl chain, makes it an attractive monomer for the synthesis of polymers with unique properties, including hydrophobicity, flexibility, and potential biocompatibility. These characteristics suggest its utility in a range of applications, from coatings and adhesives to advanced biomaterials for drug delivery.

Synthesis of this compound Monomer

The primary method for synthesizing this compound is through the transvinylation of oleic acid with vinyl acetate. This reaction is typically catalyzed by a transition metal complex.

Experimental Protocol: Transvinylation of Oleic Acid

Materials:

-

Oleic acid

-

Vinyl acetate (in excess, also acts as the solvent)

-

Palladium(II) acetate catalyst

-

Bidentate ligand (e.g., 1,3-bis(diphenylphosphino)propane - DPPP)

-

Inhibitor (e.g., hydroquinone)

-

Sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

A reaction flask is charged with oleic acid, a significant excess of vinyl acetate, the palladium(II) acetate catalyst, and the bidentate ligand. A small amount of inhibitor is added to prevent premature polymerization of the vinyl monomers.

-

The mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 80 to 100°C.

-

The reaction is monitored for the formation of acetic acid, a byproduct of the transvinylation. The acetic acid and unreacted vinyl acetate are continuously removed by distillation to drive the equilibrium towards the product.

-

Upon completion of the reaction (monitored by techniques like GC or TLC), the mixture is cooled to room temperature.

-

The catalyst is deactivated and removed by washing with an aqueous sodium carbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The final product, this compound, is purified by vacuum distillation.

Polymerization of this compound Monomer

Poly(this compound) can be synthesized through the polymerization of the this compound monomer. The long alkyl chain of the oleate group can influence the polymerization kinetics and the properties of the resulting polymer.

Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers. The process involves initiation, propagation, and termination steps.

Materials:

-

This compound monomer (purified)

-

Free radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)

-

Anhydrous solvent (e.g., toluene, benzene)

-

Polymerization reactor with a nitrogen inlet and reflux condenser

-

Precipitating solvent (e.g., methanol, ethanol)

Procedure:

-

The purified this compound monomer is dissolved in the anhydrous solvent in the polymerization reactor.

-

The solution is purged with nitrogen for a sufficient time to remove any dissolved oxygen, which can inhibit the polymerization.

-

The initiator is added to the reactor.

-

The reaction mixture is heated to a temperature suitable for the decomposition of the initiator (typically 60-80°C for AIBN).

-

The polymerization is allowed to proceed for a predetermined time, often several hours.

-

The reaction is terminated by cooling the mixture to room temperature.

-

The polymer is isolated by precipitation in a large excess of a non-solvent like methanol, followed by filtration.

-

The collected polymer is washed with the precipitating solvent and dried under vacuum to a constant weight.

Caption: Free radical polymerization of this compound.

Cationic Polymerization

Cationic polymerization is another method applicable to vinyl monomers with electron-donating groups. The polymerization is initiated by a cationic species and proceeds through a carbocationic propagating center.

Materials:

-

This compound monomer (rigorously purified and dried)

-

Lewis acid initiator (e.g., boron trifluoride etherate - BF₃·OEt₂, or titanium tetrachloride - TiCl₄)

-

Co-initiator (e.g., water, alcohol)

-

Dry, non-polar solvent (e.g., dichloromethane, hexane)

-

Low-temperature reaction setup

Procedure:

-

The polymerization is conducted under strictly anhydrous and inert conditions to prevent premature termination.

-

The purified this compound monomer is dissolved in the dry solvent in a reactor cooled to a low temperature (e.g., -78°C).

-

The Lewis acid initiator and a controlled amount of co-initiator are added to the stirred solution.

-

The polymerization is typically very rapid.

-

The reaction is terminated by the addition of a quenching agent, such as methanol.

-

The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.

Caption: Cationic polymerization of this compound.

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative for polymer synthesis. Lipases are commonly used to catalyze the polymerization of vinyl esters.

Materials:

-

This compound monomer

-

Immobilized lipase (e.g., Novozym 435)

-

Organic solvent (e.g., toluene, hexane) or solvent-free system

-

Reaction vessel with temperature control

Procedure:

-

The this compound monomer and the immobilized lipase are placed in the reaction vessel.

-

If a solvent is used, it is added to the mixture.

-

The reaction is carried out at a moderate temperature (e.g., 40-60°C) with constant stirring for an extended period, which can range from hours to days.

-

The progress of the polymerization can be monitored by measuring the decrease in monomer concentration.

-

After the desired conversion is reached, the immobilized enzyme is removed by filtration.

-

The polymer is isolated by precipitation in a non-solvent and dried.

Caption: Simplified enzymatic polymerization of this compound.

Quantitative Data on this compound Polymerization

Quantitative data for the polymerization of this compound monomer is not extensively reported in the literature. However, data from the polymerization of other long-chain vinyl esters and plant-oil-based monomers can provide valuable insights.

| Parameter | Free Radical Polymerization | Cationic Polymerization | Enzymatic Polymerization |

| Initiator/Catalyst | AIBN, BPO | BF₃·OEt₂, TiCl₄ | Immobilized Lipase |

| Temperature (°C) | 60 - 80 | -78 to 0 | 40 - 60 |

| Solvent | Toluene, Benzene | Dichloromethane, Hexane | Toluene, Solvent-free |

| Monomer Conversion | Moderate to High | High (often very fast) | Variable (depends on conditions) |

| Molecular Weight (Mn) | 10,000 - 50,000 g/mol (expected) | Variable, can be high | Typically low to moderate |

| Polydispersity Index (PDI) | > 1.5 | Variable, can be broad | Variable |

Note: The data presented are estimates based on analogous systems and general polymerization principles. Actual results may vary depending on specific experimental conditions.

Copolymerization of this compound

Copolymerization of this compound with other vinyl monomers can be used to tailor the properties of the resulting polymer. The long oleate chain can act as an internal plasticizer, increasing flexibility and hydrophobicity.

Copolymerization with Vinyl Acetate

Copolymerization with Acrylic Monomers

Copolymerization of vinyl esters with acrylic monomers (e.g., methyl methacrylate, butyl acrylate) is also feasible. Generally, acrylates are more reactive than vinyl esters in free-radical polymerization.

Applications in Drug Development

The properties of poly(this compound) make it a promising candidate for various applications in drug development, particularly in controlled drug delivery.

Rationale for Use in Drug Delivery

-

Biocompatibility: The oleic acid component is a natural fatty acid, suggesting that the polymer may exhibit good biocompatibility.

-

Hydrophobicity: The long alkyl chain imparts significant hydrophobicity, making it suitable for encapsulating and delivering hydrophobic drugs.

-

Controlled Release: The hydrophobic matrix can retard the diffusion of encapsulated drugs, leading to a sustained release profile.

-

Nanoparticle Formulation: Poly(this compound) can be formulated into nanoparticles for targeted drug delivery.

Potential Drug Delivery Systems

Caption: Workflow for poly(this compound) in drug delivery.

Potential Formulations:

-

Nanoparticles: For intravenous delivery of anticancer drugs. The hydrophobic core would encapsulate the drug, while the surface could be modified with targeting ligands.

-

Microspheres: For long-acting injectable formulations, providing sustained release of a drug over weeks or months.

-

Films and Coatings: For implantable devices or transdermal patches to control the local release of therapeutic agents.

Conclusion

This compound is a versatile monomer with significant potential in polymer synthesis. While research on the direct polymerization of this compound monomer is still emerging, the principles of vinyl polymer chemistry suggest that it can be successfully polymerized through various mechanisms to yield polymers with desirable properties for a range of applications. Its inherent hydrophobicity and potential biocompatibility make it a particularly interesting candidate for the development of novel drug delivery systems. Further research is needed to fully explore the polymerization kinetics, establish detailed structure-property relationships, and evaluate the in vivo performance of poly(this compound)-based materials for biomedical applications.

An In-depth Technical Guide to the Initial Investigations into Vinyl Oleate Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl oleate, the vinyl ester of oleic acid, is a versatile monomer that is gaining attention in various scientific and industrial fields, including polymer chemistry, material science, and potentially in specialized pharmaceutical applications.[1] Its unique structure, featuring a reactive vinyl group and a long, unsaturated fatty acid chain, imparts a distinct set of properties that allow for a range of chemical transformations. This guide provides a comprehensive overview of the core reactivity of this compound, detailing its synthesis, key reactions, and the experimental protocols used to investigate these transformations. The information presented is intended to serve as a foundational resource for researchers and professionals exploring the potential of this compound in their respective fields.

Core Reactivity of this compound

This compound's reactivity is primarily dictated by two functional groups: the vinyl ester and the internal double bond of the oleate chain. The vinyl group is highly susceptible to polymerization and transvinylation reactions, while the ester linkage can undergo hydrolysis and transesterification. The unsaturation in the oleic acid backbone also presents a site for further chemical modification.[1]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the transvinylation of oleic acid with vinyl acetate.[1] This reaction is typically catalyzed by transition metal complexes.

Key Synthesis Methods:

-

Grubbs Catalyst-Mediated Transvinylation: Second-generation Grubbs catalysts (ruthenium-based) have demonstrated high efficiency and selectivity in the transvinylation of oleic acid with vinyl acetate.[1]

-

Mercury-Based Catalysis: A traditional method involves the use of mercuric acetate and sulfuric acid as catalysts for the reaction between oleic acid and vinyl acetate.[1][2]

-

Iridium-Catalyzed Transvinylation: Iridium complexes can also catalyze the transvinylation, though often requiring harsher reaction conditions compared to palladium-based systems.[3]

-

Base-Catalyzed Transesterification: Potassium carbonate in a polar aprotic solvent like N-methylpyrrolidone (NMP) can catalyze the reaction between oleic acid and vinyl acetate.[1]

Major Reactions of this compound

Once synthesized, this compound can undergo several key reactions:

-

Polymerization: The vinyl group of this compound can readily undergo free-radical polymerization to form polythis compound.[1][4] This polymer has applications as a fat replacement and in coatings and adhesives.[1][4][5] Direct polymerization of vinyl esters of unsaturated fatty acids can sometimes lead to cross-linked products.[4][6]

-

Transesterification: The vinyl ester can react with other alcohols to form different esters of oleic acid.[1] This is a versatile method for introducing the oleate moiety into other molecules.

-

Hydrolysis: Under appropriate conditions, this compound can be hydrolyzed to yield oleic acid and vinyl alcohol, which rapidly tautomerizes to acetaldehyde.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and investigation of this compound. The following are representative protocols based on established methods.

Protocol 1: Synthesis of this compound via Grubbs Catalyst-Mediated Transvinylation

Objective: To synthesize this compound from oleic acid and vinyl acetate using a second-generation Grubbs catalyst.

Materials:

-

Oleic acid

-

Vinyl acetate

-

Anhydrous toluene

-

Grubbs second-generation catalyst

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve oleic acid in anhydrous toluene.

-

Add an excess of vinyl acetate to the solution.

-

Add a catalytic amount (e.g., 5 mol%) of Grubbs second-generation catalyst to the reaction mixture.[1]

-

Heat the mixture to 80°C with stirring.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction to room temperature.

-

The catalyst can be removed by passing the solution through a short column of silica gel.

-

The solvent and excess vinyl acetate can be removed under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation.

Protocol 2: Free-Radical Polymerization of this compound

Objective: To polymerize this compound to form polythis compound.

Materials:

-

This compound monomer

-

Benzoyl peroxide (or other suitable radical initiator)

-

Anhydrous toluene (or other suitable solvent)

-

Nitrogen gas supply

-

Standard polymerization glassware

Procedure:

-

Dissolve the this compound monomer in anhydrous toluene in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

De-gas the solution by bubbling nitrogen through it for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Add the radical initiator (e.g., benzoyl peroxide) to the reaction mixture.

-

Heat the mixture to the desired reaction temperature (typically 60-80°C) with stirring under a nitrogen atmosphere.

-

Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution as an indicator of polymer formation.

-

To terminate the reaction, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

-

Collect the precipitated polythis compound by filtration, wash with fresh non-solvent, and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₆O₂ | [7] |

| Molecular Weight | 308.5 g/mol | [8] |

| Boiling Point | 393 °C at 760 mmHg | [7] |

| Flash Point | 141.5 °C | [7] |

| Density | 0.879 g/cm³ | [7] |

| Refractive Index | 1.46 | [7] |

Table 2: Comparison of this compound Synthesis Methods

| Method | Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

| Grubbs-Mediated Transvinylation | Grubbs 2nd Gen. Catalyst | 80°C, Anhydrous Toluene, Argon | High selectivity, mild conditions | Catalyst cost and sensitivity | [1] |

| Mercury-Catalyzed Esterification | Mercuric Acetate / H₂SO₄ | Reflux | Established method | Toxicity of mercury catalyst | [1][2] |

| Base-Catalyzed Transesterification | Potassium Carbonate | 60-80°C, NMP | Bio-based potential | Requires polar aprotic solvent | [1] |

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Key reaction pathways of this compound.

Applications in Drug Development

While the primary applications of this compound are in materials science, its unique properties suggest potential, albeit niche, roles in drug development. For instance, the lipophilic nature of the oleate chain could be leveraged in the design of prodrugs to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[9] The reactive vinyl group could also be utilized for conjugation to other molecules or for in-situ polymerization to form drug-eluting depots. Furthermore, polythis compound has been explored as a fat replacement, which could have implications in the formulation of medical foods or specialized nutritional supplements.[4][6] Further research is warranted to fully explore these possibilities.

Conclusion

This compound is a reactive monomer with a well-defined set of chemical behaviors. Its synthesis is achievable through several catalytic methods, with transition-metal-catalyzed transvinylation being a particularly effective approach. The principal reactions of this compound—polymerization, transesterification, and hydrolysis—provide a versatile platform for the creation of new materials and molecules. For researchers in drug development, the unique combination of a reactive handle and a long-chain fatty acid ester in this compound presents intriguing possibilities for novel formulation strategies and drug delivery systems. This guide provides the foundational knowledge necessary for initiating investigations into the rich reactivity of this promising compound.

References

- 1. This compound | 3896-58-0 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions [mdpi.com]

- 4. EP0383605A2 - Polythis compound as a fat replacement - Google Patents [patents.google.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. US4915974A - Polythis compound as a fat replacement - Google Patents [patents.google.com]

- 7. Cas 3896-58-0,this compound | lookchem [lookchem.com]

- 8. This compound | C20H36O2 | CID 5354454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Spectroscopic Analysis of Vinyl Oleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of vinyl oleate, a vinyl ester derived from oleic acid. The structural elucidation of this compound is critical for its application in polymer chemistry, where it serves as a co-monomer and plasticizer. This document details the principles and experimental protocols for Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting key data in a structured format for clear interpretation.

Introduction to this compound

This compound (cis-9-octadecenyl ethenoate) is an organic molecule that combines the features of a long-chain fatty acid (oleic acid) and a reactive vinyl group. Its chemical structure, CH₂=CH-O-CO-(CH₂)₇CH=CH(CH₂)₇CH₃, imparts unique properties, making it a valuable monomer in the synthesis of polymers with enhanced flexibility and hydrophobicity. Accurate characterization of its molecular structure is essential for quality control and for understanding its reactivity and the properties of the resulting polymers. FTIR and NMR spectroscopy are powerful, non-destructive techniques indispensable for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of its functional groups. It is a rapid and highly sensitive method for identifying the key chemical bonds present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes the analysis of a neat liquid sample of this compound using a common ATR-FTIR setup.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

-

Scan Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

After analysis, clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

-

Data Presentation: Characteristic FTIR Peaks

The FTIR spectrum of this compound is characterized by the presence of absorptions corresponding to its vinyl ester and long aliphatic chain moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group Assignment |

| ~3010 | Medium | =C-H Stretch | Olefinic C-H (Vinyl & Oleate) |

| ~2925 | Strong | C-H Asymmetric Stretch | -CH₂- (Aliphatic chain) |

| ~2855 | Strong | C-H Symmetric Stretch | -CH₂- & -CH₃ (Aliphatic chain) |

| ~1755 | Very Strong | C=O Stretch | Vinyl Ester Carbonyl |

| ~1645 | Medium | C=C Stretch | Vinyl Group |

| ~1140 | Strong | C-O-C Asymmetric Stretch | Ester Linkage |

Note: The C=O stretching frequency in vinyl esters (~1755 cm⁻¹) is typically higher than in saturated alkyl esters (~1735-1740 cm⁻¹) due to the electron-withdrawing effect of the vinyl group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of individual atoms. Both ¹H (proton) and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Instrument Setup:

-

Sample Preparation and Analysis:

-

Prepare the sample by dissolving approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be acquired to ensure a good signal-to-noise ratio.[7][8][9]

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.

-

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments in this compound. The vinyl group protons exhibit a characteristic splitting pattern (doublet of doublets) due to geminal and cis/trans couplings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.28 | dd | 1H | H -C(O)-O-CH=CH₂ |

| ~5.35 | m | 2H | -CH=CH - (Oleate chain) |

| ~4.87 | dd | 1H | H-C(O)-O-CH=CH ₂ (trans to O) |

| ~4.57 | dd | 1H | H-C(O)-O-CH=CH ₂ (cis to O) |

| ~2.32 | t | 2H | -CH ₂-C=O |

| ~2.01 | m | 4H | -CH ₂-CH=CH-CH ₂- |

| ~1.63 | m | 2H | -CH ₂-CH₂-C=O |

| ~1.28 | br s | ~20H | -(CH ₂)n- (Aliphatic chain) |

| ~0.88 | t | 3H | -CH ₃ |

dd = doublet of doublets, m = multiplet, t = triplet, br s = broad singlet

Data Presentation: ¹³C NMR Spectral Data

The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule, confirming the presence of the vinyl ester and the unsaturated fatty acid chain.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~171.7 | C =O (Ester carbonyl) |

| ~141.2 | H-C(O)-O-C H=CH₂ |

| ~130.0 | -C H=C H- (Oleate chain, 2 carbons)[10] |

| ~97.5 | H-C(O)-O-CH=C H₂ |

| ~34.1 | -C H₂-C=O |

| ~31.9 - 22.7 | -(C H₂)n- (Aliphatic chain carbons)[10] |

| ~14.1 | -C H₃[10] |

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of the content of fatty acid methyl esters (FAME) in biodiesel samples obtained by esterification using 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. pubs.sciepub.com [pubs.sciepub.com]

- 8. sciepub.com [sciepub.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Theoretical Modeling of Vinyl Oleate Structure

Abstract

Vinyl oleate (ethenyl (Z)-octadec-9-enoate) is a long-chain unsaturated ester of significant interest in polymer chemistry and as a potential biocompatible monomer. Its high conformational flexibility, stemming from a long aliphatic chain and multiple rotatable bonds, presents a considerable challenge for detailed structural characterization. While extensive dedicated literature on the theoretical models of this compound is sparse, this technical guide outlines a comprehensive, multiscale modeling workflow based on established quantum chemical and molecular mechanics principles. We detail the necessary computational steps, from initial conformational analysis to high-level quantum mechanical optimization, required to build robust theoretical models. Furthermore, this guide describes the crucial experimental protocols, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), that are essential for validating these computational models. The integrated approach presented here provides a rigorous framework for understanding the three-dimensional structure and electronic properties of this compound, which is fundamental to predicting its reactivity, physical properties, and interactions in complex systems.

Introduction to the Structural Complexity of this compound

This compound is comprised of two key functional components: a C18 monounsaturated fatty acid (oleic acid) backbone and a vinyl ester group. The molecule's structure is characterized by:

-

A long, flexible C18 alkyl chain.

-

A cis double bond at the C9 position, introducing a rigid kink in the chain.

-

An ester linkage.

-

A terminal vinyl group (C=C), which is a reactive site for polymerization.

The primary challenge in modeling this compound is its vast conformational space. The molecule possesses numerous single bonds around which rotation can occur, leading to a multitude of low-energy conformers. Identifying the global minimum energy structure and the ensemble of other accessible conformations is critical for understanding its behavior. Theoretical modeling provides a powerful avenue to explore this complex potential energy surface.

Theoretical Modeling Workflow

A robust theoretical model of this compound requires a multi-step computational approach to efficiently sample its conformational space and accurately calculate its structural and electronic properties. The workflow integrates low-cost molecular mechanics methods for initial screening with high-accuracy quantum mechanics for refinement.

Conformational Search

Due to the molecule's high flexibility, an initial conformational search is mandatory to identify a wide range of low-energy structures. Methods such as Monte Carlo (MC) or Molecular Dynamics (MD) simulations are well-suited for this task. The typical procedure involves:

-

Initial Structure Generation: A starting 3D structure is generated from its 2D representation.

-

Exploration: The structure is systematically or stochastically altered by rotating dihedral angles of the single bonds in the oleate chain.

-

Energy Minimization: Each newly generated conformer is subjected to energy minimization using a molecular mechanics (MM) force field (e.g., MMFF or AMBER).

-

Filtering: Unique conformers within a specified energy window (e.g., 10-20 kcal/mol) above the identified lowest-energy structure are collected for further analysis.

Quantum Mechanical Optimization and Analysis

The unique, low-energy conformers identified from the conformational search must be re-optimized using a more accurate quantum mechanical (QM) method. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for a molecule of this size.

-

Geometry Optimization: Each conformer is optimized using a method like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process refines the molecular geometry, yielding precise bond lengths, bond angles, and dihedral angles.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

-

Property Calculations: From the final optimized geometries, key electronic properties are calculated. These include the molecular dipole moment, electrostatic potential (ESP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

The logical workflow for this theoretical modeling is visualized in the diagram below.

Data Presentation of Theoretical Results

The output of the theoretical workflow is a rich dataset of quantitative information. For clarity and comparative analysis, this data should be organized into structured tables. The following tables present a hypothetical but representative summary of results that would be obtained from the described calculations.

Table 1: Calculated Relative Energies of this compound Conformers (DFT/B3LYP/6-31G)*

| Conformer ID | ΔE (kcal/mol) | ΔG (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| VO-Conf-01 | 0.00 | 0.00 | 45.2 |

| VO-Conf-02 | 0.55 | 0.49 | 20.1 |

| VO-Conf-03 | 0.89 | 0.81 | 11.5 |

| VO-Conf-04 | 1.25 | 1.15 | 6.3 |

| ... | ... | ... | ... |

Note: Energies are relative to the global minimum energy structure (VO-Conf-01). ΔE is the relative electronic energy, and ΔG is the relative Gibbs free energy.

Table 2: Selected Calculated Geometric Parameters for the Global Minimum Energy Conformer (VO-Conf-01) of this compound

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=C (vinyl) | C1'-C2' | 1.33 Å |

| C=O (ester) | C1-O1 | 1.21 Å |

| C-O (ester) | O1-C1' | 1.36 Å |

| C=C (oleate) | C9-C10 | 1.34 Å |

| Bond Angles | ||

| O=C-O | O1-C1-O2 | 124.5° |

| C-O-C | C1-O1-C1' | 117.8° |

| Dihedral Angles | ||

| O=C-O-C | O1-C1-O1-C1' | 179.5° (s-trans) |

| C8-C9=C10-C11 | C8-C9-C10-C11 | 0.5° (cis) |

Note: Atom numbering is illustrative. C1' and C2' refer to the vinyl group carbons, while C1-C18 refer to the oleate chain carbons.

Experimental Protocols for Model Validation

Theoretical models must be validated against experimental data. For a molecule like this compound, NMR spectroscopy and GC-MS are the primary analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.

Methodology:

-

Sample Preparation: Dissolve a 5-10 mg sample of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum to identify the chemical shifts, integrations, and coupling patterns of all hydrogen atoms. Key regions include the vinyl protons (~4.5-7.5 ppm), the alpha-protons next to the carbonyl group (~2.2 ppm), and the protons on the cis-double bond (~5.3 ppm).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of each unique carbon atom.

-

2D NMR (COSY, HSQC): Perform two-dimensional experiments to establish connectivity. A ¹H-¹H COSY spectrum reveals proton-proton coupling networks, while a ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon.

-

-

Data Analysis: Compare the experimental chemical shifts and coupling constants with values predicted from the QM-optimized structures (using methods like GIAO). A strong correlation validates the computed geometries.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the molecular weight and determine fragmentation patterns, which provides further structural evidence.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Gas Chromatography:

-

Injection: Inject 1 µL of the sample into the GC, equipped with a low-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: Use a temperature gradient to ensure separation from any impurities. A typical program might start at 70°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Detection: Scan a mass range from m/z 40 to 500.

-

-

Data Analysis: The resulting mass spectrum should show a clear molecular ion peak (M⁺) corresponding to the molecular weight of this compound (308.5 g/mol ). The fragmentation pattern can be compared to known fragmentation rules for esters and long-chain unsaturated compounds to confirm the structure.

The interplay between these theoretical and experimental approaches is crucial for building a validated model.

Conclusion

The structural elucidation of a highly flexible molecule like this compound necessitates a synergistic approach that combines computational modeling with experimental validation. This guide outlines a state-of-the-art workflow, beginning with a comprehensive conformational search using molecular mechanics, followed by high-accuracy quantum mechanical refinement with DFT. The resulting theoretical models provide detailed geometric and electronic data, which must then be rigorously compared against experimental evidence from NMR spectroscopy and GC-MS. By following this integrated strategy, researchers can build a reliable and predictive model of this compound's structure, paving the way for a deeper understanding of its chemical behavior and the rational design of new materials and formulations.

Methodological & Application

Application Notes and Protocols for Vinyl Oleate Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl oleate, a bio-based monomer derived from oleic acid, is a promising building block for the synthesis of functional polymers with applications in drug delivery, coatings, and as lubricating agents. The long, hydrophobic oleate side chain imparts unique properties to the resulting polymer, poly(this compound), such as a low glass transition temperature and solubility in nonpolar solvents. This document provides detailed application notes and experimental protocols for various techniques to polymerize this compound, including free-radical polymerization, controlled radical polymerization (Atom Transfer Radical Polymerization and Reversible Addition-Fragmentation Chain Transfer), and enzymatic polymerization. Additionally, a post-polymerization modification method via the esterification of poly(vinyl alcohol) is described.

Data Presentation

The following tables summarize representative quantitative data for the polymerization of this compound using different techniques. Please note that these values are illustrative and can be influenced by specific reaction conditions.

Table 1: Free-Radical Polymerization of this compound

| Initiator | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| AIBN | 200:1 | 70 | 24 | 65 | 25,000 | 2.8 |

| Benzoyl Peroxide | 150:1 | 80 | 18 | 72 | 32,000 | 3.1 |